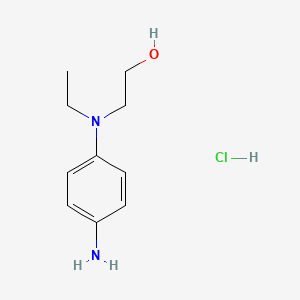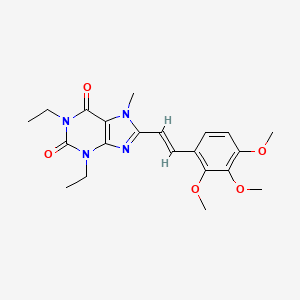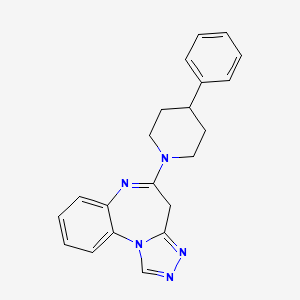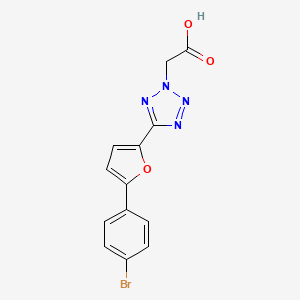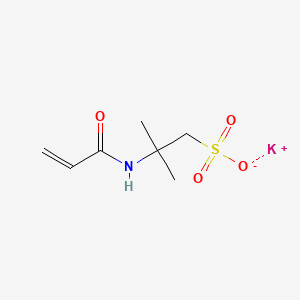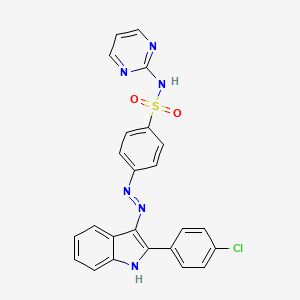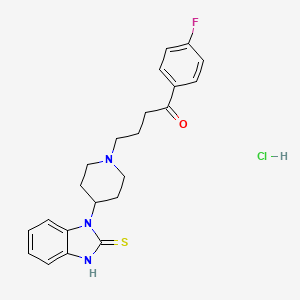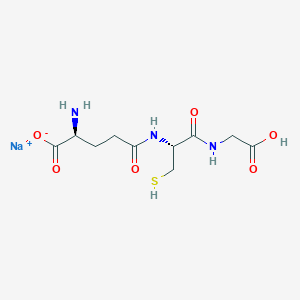![molecular formula C31H36N8O15 B12733173 1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol CAS No. 96416-51-2](/img/structure/B12733173.png)
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which combines a piperidine ring with a phenyl group and a trinitrophenol moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The diethylamino propyl group is introduced through a series of nucleophilic substitution reactions. The final step involves the addition of the trinitrophenol moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde: Lacks the trinitrophenol moiety.
Uniqueness
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is unique due to the presence of both the diethylamino propyl group and the trinitrophenol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
96416-51-2 |
|---|---|
分子式 |
C31H36N8O15 |
分子量 |
760.7 g/mol |
IUPAC名 |
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H30N2O.2C6H3N3O7/c1-3-20(4-2)13-8-14-21-15-11-19(17-22,12-16-21)18-9-6-5-7-10-18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-10,17H,3-4,8,11-16H2,1-2H3;2*1-2,10H |
InChIキー |
RUZYMQDUPVXAIB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




